Ethyl 1-[4-(triazol-1-yl)benzoyl]piperidine-2-carboxylate
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Overview
Description
Ethyl 1-[4-(triazol-1-yl)benzoyl]piperidine-2-carboxylate is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(triazol-1-yl)benzoyl]piperidine-2-carboxylate typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the triazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzoyl-triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors for the Huisgen cycloaddition and Friedel-Crafts acylation reactions, as well as the use of more efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(triazol-1-yl)benzoyl]piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Amines, thiols; typically performed in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Major Products
Oxidation: Triazole N-oxides
Reduction: Benzyl derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-[4-(triazol-1-yl)benzoyl]piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. In the case of its anticancer activity, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Ethyl 1-[4-(triazol-1-yl)benzoyl]piperidine-2-carboxylate can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simple triazole derivative with antifungal and antibacterial properties.
Fluconazole: A triazole antifungal medication used to treat fungal infections.
Anastrozole: A triazole derivative used as an aromatase inhibitor in the treatment of breast cancer.
The uniqueness of this compound lies in its specific structure, which combines the triazole ring, benzoyl group, and piperidine ring, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[4-(triazol-1-yl)benzoyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-2-24-17(23)15-5-3-4-11-20(15)16(22)13-6-8-14(9-7-13)21-12-10-18-19-21/h6-10,12,15H,2-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQDVDAGRNFSSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)C2=CC=C(C=C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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